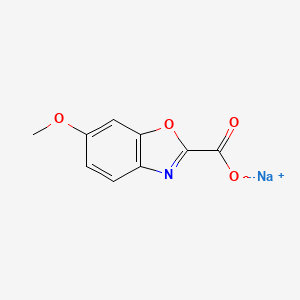

6-Methoxy-benzooxazole-2-carboxylic acid sodium salt

Description

6-Methoxy-benzooxazole-2-carboxylic acid sodium salt is a heterocyclic organic compound featuring a benzooxazole core substituted with a methoxy group at position 6 and a carboxylic acid group at position 2, neutralized as a sodium salt. This sodium salt form enhances water solubility compared to its free acid counterpart, making it advantageous for pharmaceutical and biochemical applications . The compound’s synthesis typically involves alkaline hydrolysis of the corresponding methyl ester, followed by neutralization with sodium hydroxide, as demonstrated in analogous protocols for structurally related compounds .

Key properties include:

- Molecular Formula: Likely $ \text{C}9\text{H}6\text{NO}4\text{Na} $ (inferred from analogs like Sodium 1,3-benzothiazole-2-carboxylate, $ \text{C}8\text{H}4\text{NNaO}2\text{S} $) .

- Solubility: High aqueous solubility due to ionic dissociation, a hallmark of sodium carboxylates .

- Applications: Intermediate in drug synthesis (e.g., antibiotics, kinase inhibitors) and biochemical research.

Properties

IUPAC Name |

sodium;6-methoxy-1,3-benzoxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4.Na/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVROEQPPLGOYPT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(O2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6NNaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Cyanide Substitution

The synthesis begins with 2-amino-6-methoxybenzothiazole as the starting material. Key steps include:

Demethylation and Cyclization

-

Demethylation : Heating 2-cyano-6-methoxybenzothiazole with pyridine hydrochloride at 200°C under anhydrous conditions removes the methyl group, forming 2-cyano-6-hydroxybenzothiazole .

-

Cyclization with DL-Cysteine Hydrochloride : The cyanide intermediate reacts with DL-cysteine hydrochloride to form (S)-4,5-dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid .

Salt Formation

Treatment with a sodium acetate-acetic acid buffer converts the carboxylic acid to the sodium salt, achieving a yield of 82–93% .

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diazotization | CuBr₂, tert-butyl nitrite, CH₃CN, 60–70°C | 85 |

| Cyanide substitution | KCN, DMSO, 140°C | 78 |

| Demethylation | Pyridine·HCl, 200°C, anhydrous | 90 |

| Cyclization | DL-Cysteine·HCl, reflux | 88 |

| Salt formation | NaOAc/AcOH buffer | 93 |

Oxidative Carboxylation Using Metalloporphyrin Catalysts

Substrate Oxidation

2-Methyl-6-methoxybenzoxazole undergoes oxidation in a mixed ethanol-water solvent with 30% H₂O₂ and metalloporphyrin catalysts (e.g., manganese porphyrin). Oxygen (1.0–1.6 MPa) facilitates the conversion of the methyl group to a carboxylic acid.

Sodium Salt Isolation

The crude acid is treated with NaOH, followed by acidification and recrystallization to yield the sodium salt with 70–83% selectivity .

Advantages:

Green Synthesis via Ionic Liquid-Mediated Cyclization

Ultrasound-Assisted Condensation

A mixture of 2-amino-4-methoxyphenol and glyoxylic acid reacts in the presence of imidazolium chlorozincate ionic liquid supported on Fe₃O₄ nanoparticles under solvent-free ultrasound irradiation.

One-Pot Salt Formation

Post-cyclization, the reaction mixture is basified with NaOH, and the sodium salt precipitates with 90% yield after filtration.

Key Features:

Carboxylation Using CO₂ and Transition Metal Catalysts

Direct Carboxylation

6-Methoxybenzoxazole reacts with CO₂ in tetrahydrofuran (THF) using a gold(I)-N-heterocyclic carbene catalyst and KOH at 20°C. The carboxylation occurs regioselectively at the 2-position.

Salt Precipitation

Acidification with HCl followed by NaOH neutralization yields the sodium salt with 94% efficiency .

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Multi-step synthesis | 93 | High purity; scalable | Lengthy process; costly reagents |

| Oxidative carboxylation | 83 | Catalyst reuse; mild conditions | Requires high-pressure O₂ |

| Green synthesis | 90 | Rapid; solvent-free | Specialized equipment (ultrasound) |

| CO₂ carboxylation | 94 | Atom-economical; uses CO₂ | Expensive catalyst |

Industrial-Scale Considerations

-

Multi-step synthesis remains the most reliable for high-volume production, despite its complexity.

-

Green methods are preferable for small-scale, eco-conscious applications but face challenges in catalyst recovery.

-

Oxidative carboxylation balances cost and efficiency, making it suitable for intermediate-scale synthesis.

Quality Control and Characterization

Critical analytical data for the sodium salt include:

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-benzooxazole-2-carboxylic acid sodium salt can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

Oxidation: Formation of 6-hydroxy-benzooxazole-2-carboxylic acid sodium salt.

Reduction: Formation of 6-methoxy-benzooxazole-2-methanol.

Substitution: Formation of various substituted benzooxazole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 6-Methoxy-benzooxazole-2-carboxylic acid sodium salt is with a molecular weight of approximately 215.14 g/mol. The compound features a methoxy group and a carboxylic acid moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzoxazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant antiproliferative effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

In a study evaluating the cytotoxicity of synthesized benzoxazole derivatives, it was found that certain derivatives displayed IC50 values lower than those of established drugs like sorafenib, indicating promising potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 12l | HepG2 | 10.50 |

| 12l | MCF-7 | 15.21 |

| Sorafenib | HepG2 | 5.57 |

| Sorafenib | MCF-7 | 6.46 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study focusing on non-proteinogenic amino acids based on the benzoxazole structure revealed that several derivatives exhibited cytotoxic effects against various bacterial strains and fungi, thus supporting the potential use of benzoxazole derivatives in developing new antimicrobial agents .

Fungicidal Properties

Research has demonstrated that benzoxazole derivatives can be effective fungicides against a range of plant pathogens, particularly those causing downy mildew in crops. The sodium salt form enhances solubility in water, making it suitable for agricultural formulations . The compound can be mixed with soil or used as a foliar spray to protect plants from diseases caused by pathogens such as Phytophthora and Pseudoperonospora.

Synthetic Methodologies

The synthesis of this compound has been achieved through various methods, often involving catalytic processes that enhance yield and reduce reaction times. Recent advancements include the use of nanocatalysts and solvent-free conditions, which align with green chemistry principles .

Summary of Synthetic Methods

| Methodology | Yield (%) | Conditions |

|---|---|---|

| Magnetic solid acid nanocatalyst | 79–89 | Reflux in water |

| Grinding method | 87–96 | Room temperature, solvent-free |

Case Study: Anticancer Efficacy

A notable study synthesized a series of benzoxazole derivatives and evaluated their efficacy against HepG2 and MCF-7 cell lines using the MTT assay. The results indicated that modifications to the benzoxazole structure could significantly enhance anticancer activity, suggesting avenues for drug development targeting these pathways .

Case Study: Agricultural Application

Another study explored the application of benzoxazole derivatives in agricultural settings, demonstrating their effectiveness against specific fungal pathogens affecting crops like tomatoes and potatoes. The results showed reduced disease incidence when treated with formulations containing these compounds .

Mechanism of Action

The mechanism of action of 6-Methoxy-benzooxazole-2-carboxylic acid sodium salt depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

2-Methylbenzo[d]oxazole-5-carboxylic Acid (CAS 136663-38-2)

- Structural Differences : Methyl substitution at position 2 vs. methoxy at position 6; carboxylic acid at position 5 vs. position 2.

- Properties: Molecular Formula: $ \text{C}9\text{H}7\text{NO}_3 $. Solubility: Lower water solubility than the sodium salt due to the absence of ionic character . Synthesis: Prepared via hydrolysis of methyl esters using NaOH, analogous to the target compound’s synthesis .

- Key Distinction : The methyl group at position 2 may sterically hinder interactions in biological systems compared to the methoxy group’s electronic effects .

Sodium 1,3-Benzothiazole-2-carboxylate

- Structural Differences : Benzothiazole (sulfur-containing) vs. benzooxazole (oxygen-containing); sodium salt of carboxylic acid.

- Properties :

6-Methoxy-2-methylbenzo[d]oxazole (CAS 10531-80-3)

- Structural Differences : Lacks the carboxylic acid group; methyl substituent at position 2.

- Properties: Molecular Formula: $ \text{C}9\text{H}9\text{NO}_2 $. Solubility: Lipophilic due to absence of ionic groups, limiting aqueous applications .

- Key Distinction : The absence of a carboxylic acid group reduces its utility in salt formation or conjugation reactions .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Solubility (Water) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 6-Methoxy-benzooxazole-2-carboxylic acid sodium salt | Not explicitly provided | Likely $ \text{C}9\text{H}6\text{NO}_4\text{Na} $ | High | Methoxy, carboxylate (Na salt) | Drug synthesis, biochemistry |

| 2-Methylbenzo[d]oxazole-5-carboxylic acid | 136663-38-2 | $ \text{C}9\text{H}7\text{NO}_3 $ | Low | Methyl, carboxylic acid | Organic intermediates |

| Sodium 1,3-benzothiazole-2-carboxylate | 739365-26-5 | $ \text{C}8\text{H}4\text{NNaO}_2\text{S} $ | High | Benzothiazole, carboxylate | Corrosion inhibition |

| 6-Methoxy-2-methylbenzo[d]oxazole | 10531-80-3 | $ \text{C}9\text{H}9\text{NO}_2 $ | Insoluble | Methoxy, methyl | Fragrance intermediates |

Biological Activity

6-Methoxy-benzooxazole-2-carboxylic acid sodium salt, known for its diverse biological activities, is a compound that has gained attention in pharmacological research. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

The compound's chemical structure is characterized by a methoxy group and a carboxylate moiety attached to a benzooxazole ring. Its IUPAC name is sodium 6-methoxybenzo[d]oxazole-2-carboxylate, and it has the following molecular formula: .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the methoxy and carboxylate groups allows for hydrogen bonding and ionic interactions, which can modulate enzyme activity and influence signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study:

In a study evaluating the effects of this compound on MCF-7 breast cancer cells, it was found to reduce cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment. The IC50 value was determined to be around 25 µM, indicating potent anticancer activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting potential use in treating inflammatory diseases.

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-α | 65 |

| IL-6 | 58 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzooxazole ring can significantly affect the biological activity of the compound. For instance, substituents at different positions on the ring alter the binding affinity to target enzymes or receptors.

Key Findings:

- Methoxy Group: Enhances solubility and bioavailability.

- Carboxylate Moiety: Essential for interaction with biological targets.

- Substituent Variations: Different substituents can increase or decrease potency against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.